molecular formula C9H14O B13836512 2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane

2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane

Cat. No.: B13836512
M. Wt: 138.21 g/mol
InChI Key: WYUMBBIGEWYPNP-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane is an organic compound with the molecular formula C9H14O It is a member of the oxirane family, which are three-membered cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane typically involves the reaction of 2,3-dimethyl-2-butene with a suitable oxidizing agent to form the oxirane ring. One common method is the epoxidation of 2,3-dimethyl-2-butene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate advanced purification techniques, such as distillation and chromatography, to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the opening of the oxirane ring, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.

Scientific Research Applications

2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in synthetic chemistry. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyloxirane: A simpler oxirane derivative with only dimethyl substitution.

    2,3-Epoxybutane: Another oxirane compound with different substitution patterns.

    2,3-Dimethyl-2-butene: The precursor to 2,3-Dimethyl-2-(3-methylbut-1-ynyl)oxirane.

Uniqueness

This compound is unique due to the presence of both the oxirane ring and the methylbutynyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,3-dimethyl-2-(3-methylbut-1-ynyl)oxirane

InChI

InChI=1S/C9H14O/c1-7(2)5-6-9(4)8(3)10-9/h7-8H,1-4H3

InChI Key

WYUMBBIGEWYPNP-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)(C)C#CC(C)C

Origin of Product

United States

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